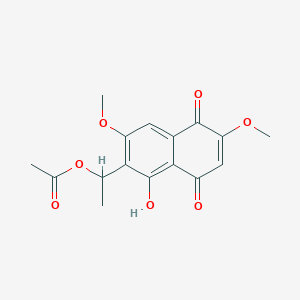![molecular formula C34H54O9 B3026276 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione CAS No. 2055494-09-0](/img/structure/B3026276.png)
2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione
Übersicht
Beschreibung
The compound 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione is a complex organic molecule known for its insecticidal properties. It is a part of the spinosyn family, which are naturally derived compounds used in agricultural pest control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the fermentation of the bacterium Saccharopolyspora spinosa. The fermentation broth is then extracted and purified to isolate the active components . The synthetic route includes:
Fermentation: Culturing under specific conditions to produce the spinosyn compounds.
Extraction: Using organic solvents to extract the active compounds from the fermentation broth.
Purification: Employing chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, R-OH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in disrupting insect nervous systems, leading to paralysis and death.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Widely used as an insecticide in agriculture to control pests on various crops.
Wirkmechanismus
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. It binds to these receptors, causing continuous stimulation and eventually leading to paralysis and death of the insect . The molecular pathways involved include the disruption of normal neurotransmission and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spinosad: Another spinosyn compound with similar insecticidal properties.
Avermectins: A class of compounds with a similar mode of action but different chemical structures.
Pyrethroids: Synthetic insecticides that also target the nervous system but through different mechanisms.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for high potency and selectivity towards insect pests while being relatively safe for non-target organisms .
Eigenschaften
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O9/c1-7-21-10-9-11-28(35)18(3)30(37)27-16-25-23(26(27)17-29(36)42-21)13-12-20-14-22(15-24(20)25)43-34-33(39-6)32(40-8-2)31(38-5)19(4)41-34/h16,18-26,28,31-35H,7-15,17H2,1-6H3/t18-,19+,20-,21+,22-,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXNJMHUPATAK-WGUIIDCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
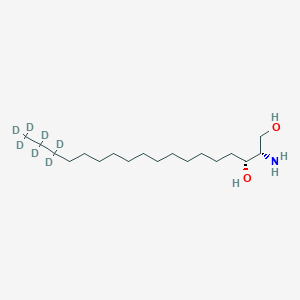
![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)
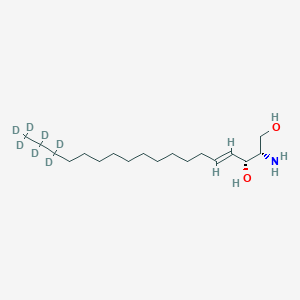
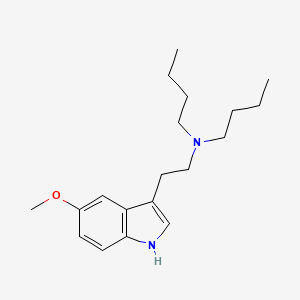

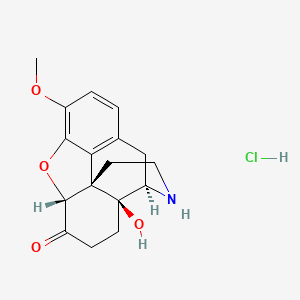
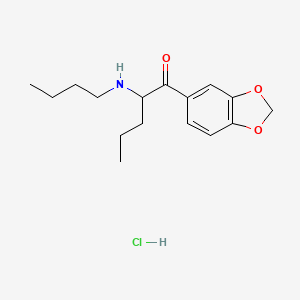
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
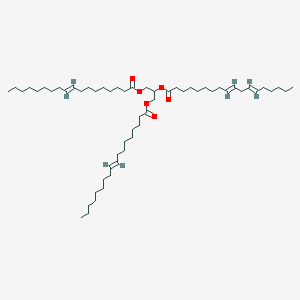
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)
